Fluorescein 5-maleimide

Overview

Description

Fluorescein-5-maleimide is a high-performance derivative of fluorescein dye . It is activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes . This compound is a fluorescent thiol-reactive dye used to conjugate fluorescein to proteins .

Synthesis Analysis

Fluorescein-5-Maleimide is effective for labeling sulfhydryl-containing molecules . Maleimide groups react predominantly with sulfhydryls at pH 6.5-7.5 forming a stable thioether bond . At pH 7, the maleimide group is 1000 times more reactive toward a free sulfhydryl than to an amine .Molecular Structure Analysis

The molecular weight of Fluorescein-5-Maleimide is 427.36±3 . It has an excitation wavelength of 494 nm and an emission wavelength of 518 nm .Chemical Reactions Analysis

Fluorescein-5-Maleimide is used for labeling sulfhydryl-containing molecules . The maleimide group reacts optimally with sulfhydryl groups on cysteine side chains at pH 7, forming a stable thioether bond .Physical And Chemical Properties Analysis

Fluorescein-5-Maleimide has a molecular weight of 427.36±3 . It has an excitation wavelength of 494 nm and an emission wavelength of 518 nm . The compound is soluble in DMF or DMSO .Scientific Research Applications

Protein Labeling

Fluorescein 5-maleimide is commonly used in protein labeling . It is a high-performance derivative of fluorescein dye, activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes . It labels proteins and other molecules having free thiols (cysteine side chains) .

Immunofluorescent Probes

Fluorescein 5-maleimide can be used to label antibodies for use as immunofluorescent probes . This allows for the visualization of the antibodies under a fluorescence microscope, providing valuable information about the location and function of the target protein within a cell .

Hybridization Probes

Fluorescein 5-maleimide can also be used to label oligonucleotides for hybridization probes . These probes can be used in various molecular biology techniques, such as fluorescence in situ hybridization (FISH), to detect and localize specific DNA sequences on chromosomes .

Gel and Western Blot Detection

Fluorescein 5-maleimide is used to detect proteins in gels and on Western blots . The fluorescein label allows for the visualization of the proteins under UV light, making it easier to identify and quantify the proteins of interest .

Sulfhydryl-containing Molecules Labeling

The maleimide group of Fluorescein 5-maleimide reacts predominantly with sulfhydryls at pH 6.5-7.5 forming a stable thioether bond . This makes it effective for labeling sulfhydryl-containing molecules .

As an alternative to disulfide reduction, sulfhydryls can be introduced via amine modification using N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane•HCl (Traut’s Reagent) . This expands the range of molecules that can be labeled with Fluorescein 5-maleimide .

Mechanism of Action

Target of Action

Fluorescein 5-Maleimide primarily targets sulfhydryl-containing molecules , particularly the cysteine residues in proteins . These cysteine residues can be intrinsically present or result from the reduction of cystines . The maleimide group in the compound is highly reactive towards free sulfhydryls, making it an effective tool for labeling these molecules .

Mode of Action

The mode of action of Fluorescein 5-Maleimide involves the formation of a stable thioether bond with sulfhydryl groups at pH 6.5-7.5 . At pH 7, the maleimide group is approximately 1000 times more reactive towards a free sulfhydryl than to an amine . This selective reactivity allows for specific labeling of sulfhydryl-containing molecules.

Pharmacokinetics

It’s important to note that the compound is soluble in dimethyl formamide (dmf), which can impact its distribution and elimination . The compound’s reactivity and stability are also influenced by pH, with optimal reactivity towards sulfhydryls observed at pH 6.5-7.5 .

Result of Action

The primary result of Fluorescein 5-Maleimide’s action is the fluorescent labeling of sulfhydryl-containing molecules . This labeling allows for the visualization and tracking of these molecules, facilitating studies into their roles and behaviors in various biological contexts. For example, it can be used to detect conformational changes, assembly of multisubunit complexes, and ligand-binding processes .

Action Environment

The action of Fluorescein 5-Maleimide is influenced by several environmental factors. The pH of the environment significantly impacts the compound’s reactivity, with optimal reactivity towards sulfhydryls observed at pH 6.5-7.5 . Additionally, the presence of moisture can affect the maleimide groups, which are moisture-sensitive . Therefore, it’s recommended to store the compound in a desiccated environment at -20°C .

Safety and Hazards

Fluorescein-5-Maleimide may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, do not breathe dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

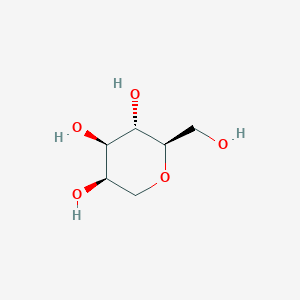

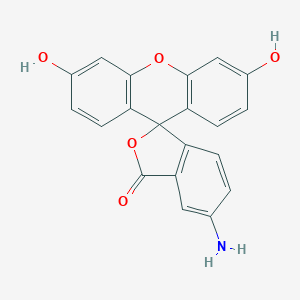

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO7/c26-13-2-5-17-19(10-13)31-20-11-14(27)3-6-18(20)24(17)16-4-1-12(9-15(16)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDAHOIUHVUJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226327 | |

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein 5-maleimide | |

CAS RN |

75350-46-8 | |

| Record name | Fluorescein 5-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075350468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein 5-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Fluorescein 5-maleimide reacts specifically with sulfhydryl groups (-SH), also known as thiol groups, present in proteins and other molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This reaction forms a stable thioether bond, covalently attaching the fluorescein moiety to the target.

A: Yes, F5M can be used to monitor conformational changes in proteins. For example, in studies on the herpes simplex virus single-strand binding protein ICP8, changes in fluorescence properties of attached F5M revealed a conformational change upon binding to single-stranded DNA. []

ANone: The molecular formula of F5M is C20H11NO6S, and its molecular weight is 389.37 g/mol.

A: F5M has an excitation maximum around 494 nm and an emission maximum around 518 nm. Its fluorescence properties are sensitive to the surrounding environment, making it a valuable probe for studying protein structure and interactions. [, , , ]

A: Yes, F5M is generally considered compatible with biological systems and is frequently used in cell-based assays and in vivo studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Fluorescein 5-maleimide is not known to exhibit catalytic properties. It primarily acts as a fluorescent label, utilizing its reactivity with sulfhydryl groups for covalent attachment to target molecules.

A: Yes, computational methods like molecular docking and molecular dynamics simulations can be employed to study the interaction of F5M with proteins, providing insights into binding sites and conformational changes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene](/img/structure/B15243.png)

![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)

![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)

![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)